2'-Fluoro-3-methylbiphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid is a fluorinated aromatic compound that belongs to the biphenyl family. This compound features a fluorine atom and a methyl group attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid typically involves the following steps:
Biphenyl Derivative Formation: The starting material is a biphenyl derivative, which undergoes halogenation to introduce a fluorine atom at the desired position.
Methylation: The fluorinated biphenyl undergoes methylation to introduce a methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: The fluorine atom can be reduced to form a corresponding hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used, often in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used, with reactions typically performed in aprotic solvents.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Hydroxylated biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid is similar to other fluorinated biphenyl compounds, but its unique combination of fluorine and methyl groups sets it apart. Some similar compounds include:
2-Fluoro-4-methylbiphenyl-3-carboxylic acid
3-Fluoro-2-methylbiphenyl-4-carboxylic acid
4-Fluoro-3-methylbiphenyl-2-carboxylic acid
These compounds share structural similarities but differ in the position of the fluorine and methyl groups, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-10(6-7-11(9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFCCBLVNJSMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.